sodium 4-(ethoxycarbonyl)-2-oxo-1,2,5,6-tetrahydropyridin-3-olate
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Overview
Description
Sodium 4-(ethoxycarbonyl)-2-oxo-1,2,5,6-tetrahydropyridin-3-olate is a chemical compound with a complex structure that includes a pyridine ring substituted with an ethoxycarbonyl group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(ethoxycarbonyl)-2-oxo-1,2,5,6-tetrahydropyridin-3-olate typically involves the reaction of ethyl acetoacetate with an appropriate amine under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and subsequent deprotonation to yield the desired product. The reaction conditions often require a solvent such as ethanol and a base like sodium ethoxide to facilitate the formation of the sodium salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to optimize the synthesis and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a catalyst or under reflux conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Sodium 4-(ethoxycarbonyl)-2-oxo-1,2,5,6-tetrahydropyridin-3-olate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 4-(ethoxycarbonyl)-2-oxo-1,2,5,6-tetrahydropyridin-3-olate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its biological activity may be attributed to its ability to interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- Sodium 4-(methoxycarbonyl)-2-oxo-1,2,5,6-tetrahydropyridin-3-olate
- Sodium 4-(propoxycarbonyl)-2-oxo-1,2,5,6-tetrahydropyridin-3-olate
Comparison: Compared to its analogs, sodium 4-(ethoxycarbonyl)-2-oxo-1,2,5,6-tetrahydropyridin-3-olate exhibits unique properties due to the presence of the ethoxycarbonyl group. This group influences the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds. The choice of substituent can significantly impact the compound’s overall behavior in chemical and biological systems.
Properties
CAS No. |
2728376-65-4 |
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Molecular Formula |
C8H10NNaO4 |
Molecular Weight |
207.16 g/mol |
IUPAC Name |
sodium;4-ethoxycarbonyl-6-oxo-2,3-dihydro-1H-pyridin-5-olate |
InChI |
InChI=1S/C8H11NO4.Na/c1-2-13-8(12)5-3-4-9-7(11)6(5)10;/h10H,2-4H2,1H3,(H,9,11);/q;+1/p-1 |
InChI Key |
NNGJFPFDNHPUSM-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NCC1)[O-].[Na+] |
Purity |
95 |
Origin of Product |
United States |
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